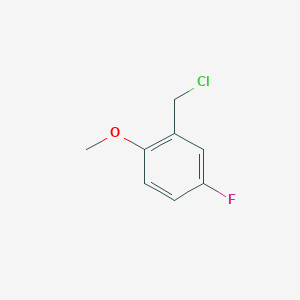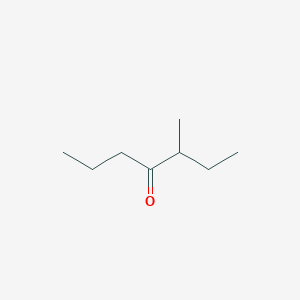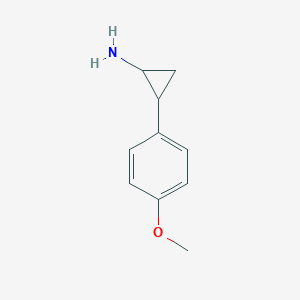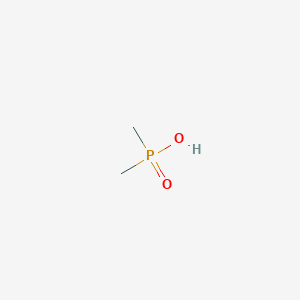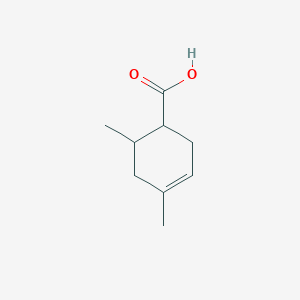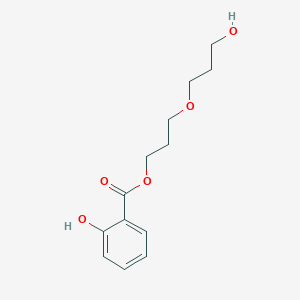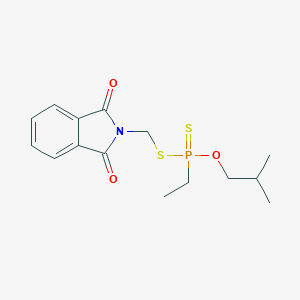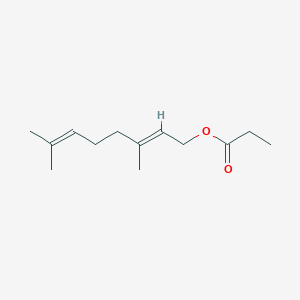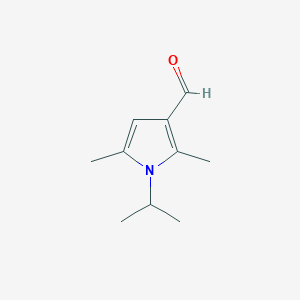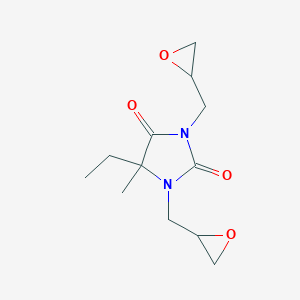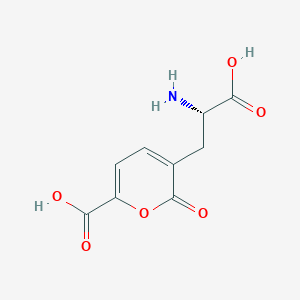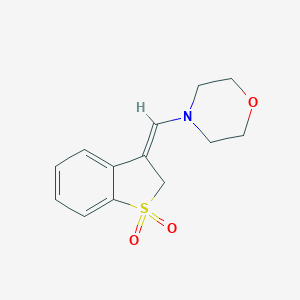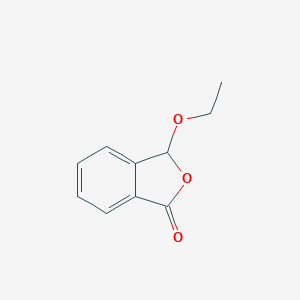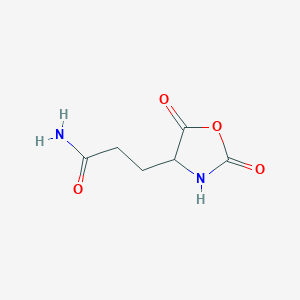
2,5-Dioxo-4-oxazolidinepropionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dioxo-4-oxazolidinepropionamide is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields. This compound is also known as DOPA, and it is a derivative of the amino acid tyrosine. DOPA has been used in the synthesis of various drugs and has been studied for its potential therapeutic effects. In
Wirkmechanismus
DOPA works by increasing the levels of dopamine in the brain. Dopamine is a neurotransmitter that is involved in various functions such as movement, motivation, and reward. DOPA is converted to dopamine in the brain, which leads to an increase in dopamine levels. This increase in dopamine levels has been shown to have various therapeutic effects.
Biochemische Und Physiologische Effekte
DOPA has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to increase the levels of dopamine in the brain, which leads to an increase in motor function and improved cognitive function. DOPA has also been shown to have neuroprotective effects, which makes it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using DOPA in lab experiments include its high purity and yield, as well as its potential therapeutic effects. The limitations of using DOPA in lab experiments include the potential for toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on DOPA. One direction is to further explore its potential therapeutic effects in neurodegenerative diseases. Another direction is to study its potential use as a drug delivery system. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity. Overall, the study of DOPA has the potential to lead to the development of new therapies for various diseases.
Synthesemethoden
The synthesis of DOPA involves the reaction of tyrosine with formaldehyde and sodium cyanide. The reaction produces DOPA in high yields and purity. This method has been widely used in the production of DOPA for scientific research purposes.
Wissenschaftliche Forschungsanwendungen
DOPA has been studied for its potential therapeutic effects in various diseases. It has been shown to have anti-inflammatory and antioxidant properties, which makes it a potential candidate for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. DOPA has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
Eigenschaften
CAS-Nummer |
16874-69-4 |
|---|---|
Produktname |
2,5-Dioxo-4-oxazolidinepropionamide |
Molekularformel |
C6H8N2O4 |
Molekulargewicht |
172.14 g/mol |
IUPAC-Name |
3-(2,5-dioxo-1,3-oxazolidin-4-yl)propanamide |
InChI |
InChI=1S/C6H8N2O4/c7-4(9)2-1-3-5(10)12-6(11)8-3/h3H,1-2H2,(H2,7,9)(H,8,11) |
InChI-Schlüssel |
UBAGQWVWTSZVDI-UHFFFAOYSA-N |
SMILES |
C(CC(=O)N)C1C(=O)OC(=O)N1 |
Kanonische SMILES |
C(CC(=O)N)C1C(=O)OC(=O)N1 |
Andere CAS-Nummern |
16874-69-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



